molecular formula C21H18N4O3 B2418684 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034593-65-0

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2418684
CAS No.: 2034593-65-0
M. Wt: 374.4
InChI Key: ICSLCYQLFOJJNL-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a combination of furan, pyridine, and quinazolinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-pyridine intermediate: This could involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

    Synthesis of the quinazolinone moiety: This might be achieved through the cyclization of an appropriate precursor, often involving amide formation and subsequent cyclization.

    Final coupling: The furan-pyridine intermediate and the quinazolinone moiety are then coupled, possibly through an amide bond formation using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan or pyridine rings.

    Reduction: Reduction reactions could target the quinazolinone moiety or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide: can be compared with other compounds containing furan, pyridine, or quinazolinone moieties.

  • Examples include N-(pyridin-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and N-((2-(furan-2-yl)phenyl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20(8-10-25-14-24-17-5-2-1-4-16(17)21(25)27)23-13-15-7-9-22-18(12-15)19-6-3-11-28-19/h1-7,9,11-12,14H,8,10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSLCYQLFOJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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